Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate falls under the category of pyrrole derivatives, which are known for their diverse biological activities. Pyrroles are five-membered aromatic heterocycles containing nitrogen, and their derivatives often exhibit pharmacological properties, making them significant in drug development and synthesis.
The synthesis of ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
The yield and purity of the synthesized compound can vary significantly based on the specific reaction conditions utilized.
The molecular structure of ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate features:
The structural configuration allows for various interactions, including hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .
Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate can undergo several chemical reactions:
The specific products formed depend on the reaction conditions and reagents used.
The mechanism of action of ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate is largely dependent on its application in medicinal chemistry. It may interact with various biological targets such as enzymes or receptors, modulating their activity through:
These interactions facilitate the compound's potential therapeutic effects .
Key physical and chemical properties of ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate include:
These properties influence its behavior in various chemical reactions and applications.
Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate has several scientific applications:
Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate (CAS: 145162-36-3) follows IUPAC naming conventions that precisely define its structure:
CCOC(=O)C1=C(C(=CN1C)C#N)N and InChIKey LXXYJUNJQOUNHJ-UHFFFAOYSA-N [3]. The structure contains one aromatic ring, three rotatable bonds, and an Fsp³ carbon fraction of 0.333, indicating partial saturation . Table 1: Calculated Molecular Properties
| Property | Value | Description |
|---|---|---|
| LogP | 1.23 | Moderate lipophilicity |
| Polar Surface Area | 81 Ų | High polarity due to multiple functional groups |
| Hydrogen Bond Acceptors | 3 | Carbonyl oxygen, cyano nitrogen, ester oxygen |
| Hydrogen Bond Donors | 1 | Amino group (-NH₂) |
| Rotatable Bonds | 3 | Ethoxy group and substituent linkages |
The compound’s calculated LogP of 1.23 suggests balanced hydrophilicity-lipophilicity, while its polar surface area (81 Ų) correlates with excellent solubility in polar organic solvents like ethanol and DMSO. These properties derive from its electron-withdrawing cyano and ester groups combined with the electron-donating amino group, creating a push-pull electronic system within the heterocyclic ring [6].
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: